molecular formula C15H12O5 B2783252 (2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid CAS No. 765937-84-6

(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid

Cat. No. B2783252
CAS RN: 765937-84-6
M. Wt: 272.256
InChI Key: NWJKBXCNCNUWOX-VQHVLOKHSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan ring, possibly through a Paal-Knorr synthesis or similar method, followed by the attachment of the phenyl and carboxylic acid groups .


Molecular Structure Analysis

Analyzing the molecular structure of organic compounds often involves techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would be influenced by the functional groups present. For example, the carboxylic acid could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .

Scientific Research Applications

Metabolism and Excretion of Furan Derivatives

One study characterized and identified metabolites of 5-(hydroxymethyl)-2-furfural, a major breakdown product found in fruit juices and baby cereals, in human subjects following consumption. This research indicates rapid metabolism of furan derivatives to various metabolites and their excretion in urine, highlighting the body's ability to process and eliminate furan compounds, which could be relevant to understanding the metabolism of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" (R. Prior, Xianli Wu, & L. Gu, 2006).

Neurological Implications of Furan Dicarboxylic Acids

Another study investigated a lipophilic furan dicarboxylic acid's relationship with neurological abnormalities in renal failure patients, suggesting potential neurological implications of furan compounds. This could imply research interest in the neurological effects or applications of similar compounds, including "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" (M. Costigan, C. Callaghan, & W. Lindup, 1996).

Odor Detection and Mixture Summation

Research on the detection of mixtures of homologous carboxylic acids and their relationship with odor character, including furan-2-ylmethanethiol, provides insights into the sensory properties of furan derivatives. This suggests potential applications in studying the sensory impacts of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" in various mixtures or products (T. Miyazawa, Michele Gallagher, G. Preti, & P. Wise, 2009).

Impact on Glucose Metabolism

A study on the furan fatty acid metabolite CMPF and its association with impaired glucose metabolism underscores the potential metabolic effects of furan derivatives. Investigating the impact of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" on glucose metabolism or β cell function could be a valuable research direction (M. Lankinen, K. Hanhineva, M. Kolehmainen, et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or active molecule, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to Material Safety Data Sheets (MSDS) for specific safety information .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. This could involve studying its biological activity, developing new synthetic routes, or investigating its physical properties .

properties

IUPAC Name

(E)-3-[5-(4-methoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-15(18)11-4-2-10(3-5-11)13-8-6-12(20-13)7-9-14(16)17/h2-9H,1H3,(H,16,17)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJKBXCNCNUWOX-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid

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